molecular formula C20H19N5O3 B11019980 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide

Cat. No.: B11019980
M. Wt: 377.4 g/mol
InChI Key: SFNVSEZTIMJUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine core, which integrates a bicyclic system with conjugated keto groups. This moiety likely contributes to electron-deficient properties, influencing reactivity and binding interactions.
  • A butanamide linker that connects the pyrrolopyridinedione core to a 1-methyl-1H-benzimidazole substituent. The benzimidazole group is a privileged structure in medicinal chemistry, often associated with nucleic acid binding or kinase inhibition due to its aromatic and hydrogen-bonding capabilities.

The presence of both electron-deficient (pyrrolopyridinedione) and electron-rich (benzimidazole) regions may enable dual binding interactions in biological systems.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]butanamide

InChI

InChI=1S/C20H19N5O3/c1-24-15-8-3-2-7-14(15)23-16(24)12-22-17(26)9-5-11-25-19(27)13-6-4-10-21-18(13)20(25)28/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,22,26)

InChI Key

SFNVSEZTIMJUBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridin-6-yl core and the subsequent attachment of the benzimidazole moiety. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can result in modified compounds with different substituents .

Scientific Research Applications

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The Pharmacopeial Forum (2017) lists structurally related butanamide derivatives, including compounds m , n , and o (see ). Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound m Compound n Compound o
Core Structure Pyrrolo[3,4-b]pyridinedione Tetrahydropyrimidinone Tetrahydropyrimidinone Tetrahydropyrimidinone
Substituents 1-Methylbenzimidazole 2,6-Dimethylphenoxy acetamido, diphenylhexane 2,6-Dimethylphenoxy acetamido, diphenylhexane 2,6-Dimethylphenoxy acetamido, diphenylhexane
Stereochemistry Not specified (2S,4S,5S) configuration (2R,4R,5S) configuration (2R,4S,5S) configuration
Key Functional Groups Keto groups (electron-deficient), benzimidazole (aromatic) Phenoxy acetamido (lipophilic), tetrahydropyrimidinone (hydrogen-bond acceptor) Phenoxy acetamido (lipophilic), tetrahydropyrimidinone (hydrogen-bond acceptor) Phenoxy acetamido (lipophilic), tetrahydropyrimidinone (hydrogen-bond acceptor)
Hypothetical logP Moderate (~2.5–3.5)* High (~4.0–5.0)* due to lipophilic phenoxy groups High (~4.0–5.0)* High (~4.0–5.0)*
Potential Targets Kinases, DNA repair enzymes Proteases (e.g., HIV-1 protease), peptidases Proteases, peptidases Proteases, peptidases

*Estimated using fragment-based methods due to lack of experimental data.

Key Differences and Implications

Core Structure: The target compound’s pyrrolopyridinedione core is distinct from the tetrahydropyrimidinone in compounds m, n, and o. The former’s conjugated keto system may enhance electrophilic reactivity or metal chelation, whereas the latter’s saturated ring could favor conformational flexibility .

Stereochemistry :

  • Compounds m, n, and o exhibit stereochemical variations at positions 2, 4, and 5, which likely influence their binding affinities to chiral targets (e.g., proteases). The target compound’s stereochemical profile is unspecified but could critically impact its bioactivity if synthesized as a single enantiomer.

Solubility and Permeability: The target compound’s benzimidazole group may improve aqueous solubility compared to the highly lipophilic phenoxy groups in compounds m/n/o. However, this could reduce blood-brain barrier penetration in neurological applications.

Research Findings and Limitations

  • Structural Analysis : The use of crystallographic software like SHELX is inferred for determining the target compound’s structure, though experimental data (e.g., X-ray diffraction) is absent in the provided evidence.
  • Pharmacological Gaps: No kinetic (e.g., IC50) or thermodynamic (e.g., ΔG binding) data are available for direct bioactivity comparisons.
  • Synthetic Challenges: The pyrrolopyridinedione core may pose stability issues under acidic/basic conditions compared to the more robust tetrahydropyrimidinone analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.